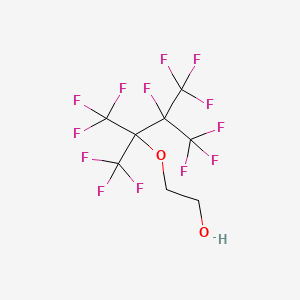

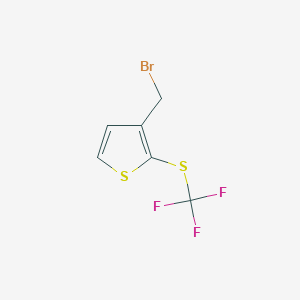

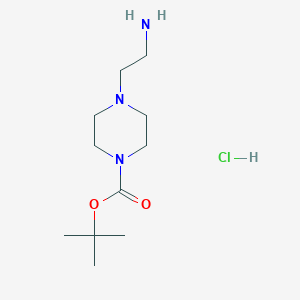

![molecular formula C14H29Cl2N3O2 B6302113 t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride CAS No. 2173991-85-8](/img/structure/B6302113.png)

t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

T-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride (t-BADC) is a small molecule compound that has been studied for its potential applications in various areas of scientific research. This compound has been used in various laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action. It has also been used in drug discovery and development, as well as in the development of new treatments for various diseases.

科学的研究の応用

Synthesis of Diazaspiro Nonane Derivatives

Researchers have been focusing on the synthesis of di- and tetrazaspiro nonane derivatives due to their potential in various applications. The process involves cycloaddition reactions, leading to the formation of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives. These compounds have been studied for their potential in anticonvulsant applications, showcasing their utility in medical research (Farag et al., 2008).

Antimicrobial and Antitubercular Agents

New benzothiazinone derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. These compounds, with the exception of one, exhibited excellent activity against both drug-sensitive and multidrug-resistant strains, indicating their potential as antitubercular agents (Wang et al., 2020).

Osteoclast Activity Inhibition

A series of novel N-arylsulfonamides featuring a diazaspiro[4,4]nonane nucleus have been designed and synthesized for targeting osteoclast activity, responsible for physiological and pathological bone resorption. These compounds have shown promise in inhibiting both mouse and human osteoclast activity and preventing pathological bone loss in mice, offering a new approach to osteoporosis treatment without impairing bone formation (Mounier et al., 2020).

Synthesis of Oxazoline and Oxazolines Derivatives

The reaction of α-lithiated-2-alkyl-2-oxazolines with various nitrones results in the stereoselective formation of N-cumyl-1,6-dioxa-2,9-diazaspiro[4,4]nonanes, which can be transformed into β-amino alkanamides under reductive conditions. These derivatives provide a backbone for potentially useful unnatural β-amino acids, highlighting the versatility of di- and tetrazaspiro nonane derivatives in synthetic organic chemistry (Capriati et al., 2008).

Polymer Science Applications

In polymer science, diazaspiro[4.4]nonane derivatives have been incorporated into new polyether and poly(ether ketone)s, showcasing excellent thermo-oxidative stability and low dielectric constants. These polymers are soluble in common solvents, allowing for the easy casting of clear, colorless films. This application underscores the potential of diazaspiro nonane derivatives in the development of advanced materials with specific properties (Zhou et al., 2006).

特性

IUPAC Name |

tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2.2ClH/c1-13(2,3)19-12(18)17-7-4-14(5-8-17)10-16(11-14)9-6-15;;/h4-11,15H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZPAXCNWXKRPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

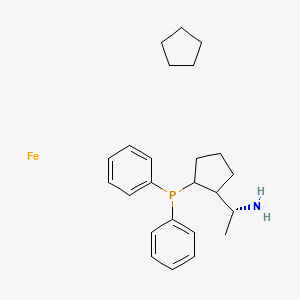

![[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine](/img/structure/B6302042.png)

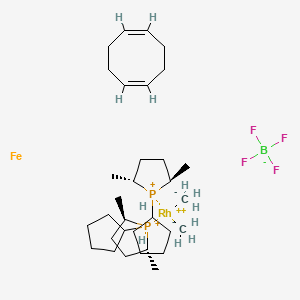

![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)

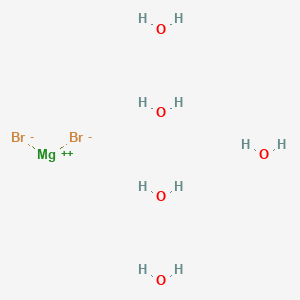

![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)

![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)

![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine hydrochloride (1:2)](/img/structure/B6302128.png)